molecular formula C6H11ClN2O B1448071 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride CAS No. 1423034-25-6

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Cat. No. B1448071
CAS RN: 1423034-25-6
M. Wt: 162.62 g/mol
InChI Key: SAYDBJONRPXIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The InChI code for this compound is 1S/C5H8N2O.ClH/c1-2-5-4 (6)3-7-8-5;/h3H,2,6H2,1H3;1H .


Physical And Chemical Properties Analysis

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a powder . It has a molecular weight of 162.62 g/mol. The compound’s InChI code is 1S/C5H8N2O.ClH/c1-2-5-4 (6)3-7-8-5;/h3H,2,6H2,1H3;1H .

Scientific Research Applications

Intermediate in Biodegradation Processes

“5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is structurally similar to “3-Amino-5-methylisoxazole”, which is known to be a major intermediate formed during the biodegradation of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . Therefore, it’s possible that “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” could also serve as an intermediate in similar biodegradation processes.

Photocatalytic Degradation

“3-Amino-5-methylisoxazole” is also an intermediate formed during the photocatalytic degradation of sulfamethoxazole . Given the structural similarity, “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” could potentially be used in similar photocatalytic degradation processes.

Synthesis of Naphtho[1,2-e][1,3]oxazines

“3-Amino-5-methylisoxazole” has been used in the synthesis of naphtho[1,2-e][1,3]oxazines . It’s plausible that “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” could be used in a similar capacity for the synthesis of other oxazine derivatives.

Pharmaceutical Testing

“5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is available for purchase for pharmaceutical testing . This suggests that it could be used in various pharmaceutical research applications, such as drug discovery and development.

Reagent in Scientific Research

Due to its unique chemical properties, “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride”, also known as EMEDA HCl, has become a commonly used reagent in various scientific fields.

Biological Activities of Oxazole Derivatives

Oxazole derivatives have been studied for their biological activities . Given that “5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is an oxazole derivative, it’s possible that it could have similar biological activities and could be used in related research.

Safety And Hazards

The safety information for 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

5-ethyl-3-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)8-9-5;/h3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYDBJONRPXIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
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5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
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Reactant of Route 5
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 6
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride

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